Yttrium oxide silicate (Y2O(SiO4))

Overview

Description

Yttrium oxide silicate (Y2O(SiO4)) is a compound that combines yttrium, oxygen, and silicon. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications. This compound is particularly noted for its use in high-temperature environments and its ability to form stable phases under such conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium oxide silicate can be synthesized through several methods, including the sol-gel method, hydrothermal synthesis, and molten salt synthesis. The sol-gel method involves the transition of a solution into a gel that can be dried and calcined to form the desired compound. Hydrothermal synthesis involves reacting yttrium and silicon precursors in a high-pressure, high-temperature aqueous solution. The molten salt method uses a low-temperature synthesis process where yttrium and silicon precursors are mixed with a molten salt to facilitate the reaction .

Industrial Production Methods: Industrial production of yttrium oxide silicate typically involves high-temperature solid-state reactions. These reactions are conducted in furnaces where yttrium oxide and silicon dioxide are heated together at temperatures exceeding 1000°C. This method ensures the formation of a stable yttrium oxide silicate phase suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Yttrium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In high-temperature oxidizing environments, yttrium silicides can form yttrium silicates, which are more stable than silicon dioxide .

Common Reagents and Conditions: Common reagents used in reactions involving yttrium oxide silicate include oxygen, hydrogen, and various reducing agents. These reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed: The major products formed from reactions involving yttrium oxide silicate include yttrium oxide (Y2O3), silicon dioxide (SiO2), and various yttrium silicate phases such as Y2SiO5 and Y2Si2O7 .

Scientific Research Applications

Yttrium oxide silicate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology and medicine, yttrium oxide nanoparticles are used for biological imaging and photodynamic therapy due to their high dielectric constant and thermal stability . In industry, yttrium oxide silicate is used in high-temperature coatings, environmental barrier coatings for ceramic matrix composites, and as a host material for rare-earth dopants .

Mechanism of Action

The mechanism by which yttrium oxide silicate exerts its effects is primarily through its thermal and chemical stability. The compound forms stable phases that can withstand high temperatures and oxidative environments. This stability is due to the strong covalent bonds between yttrium, oxygen, and silicon atoms, which prevent decomposition and maintain the integrity of the material under extreme conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to yttrium oxide silicate include yttrium oxide (Y2O3), yttrium silicate (Y2SiO5), and yttrium disilicate (Y2Si2O7). These compounds share similar thermal and chemical stability properties but differ in their specific applications and structural characteristics .

Uniqueness: Yttrium oxide silicate is unique due to its ability to form stable phases in high-temperature and oxidative environments. This makes it particularly valuable for applications requiring materials that can withstand extreme conditions, such as in aerospace and high-temperature industrial processes .

Properties

IUPAC Name |

dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHHOCVQYWGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

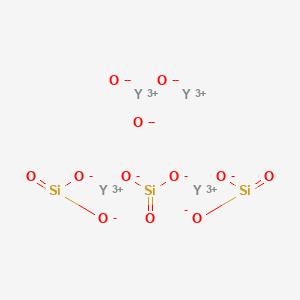

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12Si3Y4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39318-36-0 (Parent) | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30923298 | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-88-2, 100403-12-1 | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diyttrium oxide silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.